Cas no 1804655-37-5 (Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate)

Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate is a fluorinated pyridine derivative with a versatile structure, featuring reactive chloromethyl and difluoromethyl substituents, as well as a trifluoromethoxy group. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals, where its fluorine-containing moieties enhance metabolic stability and bioavailability. The presence of multiple functional groups allows for selective modifications, enabling the construction of complex molecules. Its well-defined reactivity profile makes it suitable for cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound is typically handled under controlled conditions due to the reactivity of the chloromethyl group.
Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate structure
1804655-37-5 structure
Product Name:Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate
CAS No:1804655-37-5
MF:C11H9ClF5NO3
MW:333.639079809189
CID:4844638
Update Time:2025-11-01

Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate
    • Inchi: 1S/C11H9ClF5NO3/c1-2-20-10(19)5-3-7(21-11(15,16)17)8(9(13)14)18-6(5)4-12/h3,9H,2,4H2,1H3
    • InChI Key: XMBVRGGXTHGDHA-UHFFFAOYSA-N
    • SMILES: ClCC1C(C(=O)OCC)=CC(=C(C(F)F)N=1)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 355
  • XLogP3: 3.3
  • Topological Polar Surface Area: 48.4

Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029080442-1g
Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate
1804655-37-5 97%
1g
$1,534.70 2022-04-01

Additional information on Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate

Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1804655-37-5): A Comprehensive Overview

Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate, identified by its CAS number 1804655-37-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of multiple fluorinated and chlorinated substituents makes it a particularly intriguing molecule for researchers exploring novel therapeutic agents.

The structural formula of Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate highlights its complex molecular architecture. The ethyl ester functionality at the 3-position of the pyridine ring, combined with the chloromethyl group at the 2-position, the difluoromethyl group at the 6-position, and the trifluoromethoxy group at the 5-position, endows this compound with unique electronic and steric properties. These features are critical in determining its reactivity and potential biological activity.

In recent years, there has been a surge in research focused on developing new pharmaceuticals with enhanced efficacy and reduced side effects. Pyridine derivatives have long been recognized for their diverse pharmacological properties, making them valuable scaffolds for drug discovery. Among these derivatives, compounds containing fluorine atoms are particularly noteworthy due to their ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles.

The introduction of multiple fluorinated groups in Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate is particularly noteworthy. Fluorine atoms can significantly influence the electronic distribution within a molecule, leading to improved interactions with biological targets. For instance, the electron-withdrawing nature of fluorine can enhance binding affinity by increasing the positive charge density on certain regions of the molecule. Additionally, fluorinated compounds often exhibit greater metabolic stability, reducing the likelihood of rapid degradation in vivo.

Recent studies have demonstrated the potential of Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate as a key intermediate in the synthesis of novel bioactive molecules. Researchers have leveraged its structural features to develop inhibitors targeting various enzymes and receptors involved in critical biological pathways. For example, modifications to the chloromethyl group have been explored as a strategy to enhance binding interactions with specific protein targets, while the presence of the difluoromethyl and trifluoromethoxy groups has been shown to improve selectivity and reduce off-target effects.

The pharmaceutical industry has increasingly recognized the importance of fluorinated pyridines in drug development. These compounds have been incorporated into a wide range of therapeutic agents, including antiviral drugs, anticancer agents, and anti-inflammatory medications. The unique properties of Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate make it a promising candidate for further exploration in this context.

In addition to its pharmaceutical applications, Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate has also attracted interest in materials science and agrochemical research. The presence of fluorinated groups can impart specific properties to materials, such as increased thermal stability or improved chemical resistance. Similarly, these groups can enhance the efficacy and environmental profile of agrochemicals by improving their bioavailability and reducing toxicity.

The synthesis of Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the complex molecular framework efficiently. The introduction of fluorinated groups often necessitates specialized reagents and methodologies to ensure high yields and purity.

Ongoing research continues to uncover new applications and derivatives of Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate. By leveraging its unique structural features, scientists are exploring novel therapeutic strategies targeting diseases with unmet medical needs. Collaborative efforts between academic researchers and industry professionals are essential in translating these findings into tangible benefits for patients worldwide.

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